(S)-(+)-1-Phenyl-1,2-ethanediol

Biocatalysis Kinetic Resolution Enantioselective Oxidation

Researchers requiring enantiopure C1 synthons face inconsistent chiral purity and supply disruptions. (S)-(+)-1-Phenyl-1,2-ethanediol (CAS 25779-13-9) solves this via >99% ee biocatalytic production: • >99% enantiomeric excess via SCRII carbonyl reductase catalysis • Scalable extractive biocatalysis at 50 g/L substrate loading • Exclusive (S)-configuration - not interchangeable with racemate (CAS 93-56-1) or (R)-enantiomer (CAS 16355-00-3)

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 25779-13-9
Cat. No. B126086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Phenyl-1,2-ethanediol
CAS25779-13-9
Synonyms(S)-Phenylethane-1,2-diol;  (S)-Phenylethylene Glycol;  (S)-(+)-1-Phenyl-1,2-ethanediol;  (S)-1-Phenyl-2-hydroxyethanol; 
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)O
InChIInChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1
InChIKeyPWMWNFMRSKOCEY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Phenyl-1,2-ethanediol: Chiral C1 Synthon


(S)-(+)-1-Phenyl-1,2-ethanediol (CAS 25779-13-9) is a chiral, vicinal diol with the molecular formula C₈H₁₀O₂ . It exists as one of two enantiomers, with the (R)-enantiomer carrying the CAS number 16355-00-3 [1]. This compound is a versatile building block in organic synthesis, particularly valued for its role in constructing chiral 2-amino-1-phenylethanols, which serve as crucial pharmaceutical intermediates . Its utility extends to the synthesis of liquid crystals, chiral biphosphines, and stereoselective polymerization initiators [2]. The presence of a defined stereocenter at the C1 position makes this molecule a fundamental C1 synthon for introducing chirality into more complex molecular architectures [3].

Stereochemical Imperative for (S)-(+)-1-Phenyl-1,2-ethanediol


The procurement of (S)-(+)-1-Phenyl-1,2-ethanediol is not interchangeable with its racemic mixture (CAS 93-56-1) or the (R)-enantiomer (CAS 16355-00-3). The specific (S)-configuration is a non-negotiable requirement for downstream applications in asymmetric synthesis, where it governs the stereochemical outcome of reactions used to create pharmaceuticals, chiral catalysts, and liquid crystals [1]. Substituting with the racemate would introduce the (R)-enantiomer, which acts as an impurity that can derail stereoselective pathways, leading to an unpredictable mixture of diastereomers and significantly reducing the optical purity and efficacy of the final product [2]. The following evidence demonstrates that the (S)-enantiomer is a distinct chemical entity with a quantifiably different performance profile, particularly in biocatalytic production routes where it is the exclusive target of highly enantioselective enzymes [3].

Quantitative Comparison: (S)-(+)-1-Phenyl-1,2-ethanediol vs. Analogs


Enzymatic Resolution to High Enantiopurity

In a kinetic resolution of racemic 1-phenyl-1,2-ethanediol (PED), the use of glycerol dehydrogenase (GDH) yields the desired (S)-enantiomer with an enantiomeric excess (ee) greater than 99% at 50% conversion [1]. This is compared to the theoretical maximum yield of 50% for any kinetic resolution process and directly contrasts with the lower, non-selective yields obtained when attempting to use or resolve the racemate directly without a highly selective catalyst [1]. The process was optimized to overcome product inhibition, demonstrating a robust method for producing high-purity (S)-PED [1].

Biocatalysis Kinetic Resolution Enantioselective Oxidation

Stereoinversion of Racemate to (S)-Enantiomer

A highly efficient deracemization process using Candida parapsilosis cells with a resin-based in situ substrate feeding and product removal (ISSFPR) strategy converts a racemic substrate (50 g/L) to the (S)-enantiomer with an enantiomeric excess of 99.3% and a yield of 92% [1]. This performance is directly compared to the base process, which only achieved >99% ee at significantly lower substrate concentrations, demonstrating the ability to achieve high purity and high yield simultaneously [1]. This is a stark improvement over standard kinetic resolutions limited to 50% yield [1].

Stereoinversion Biocatalysis Process Intensification

Anti-Prelog Stereospecificity of SCRII Reductase

Carbonyl reductase SCRII from Candida parapsilosis demonstrates an unusual anti-Prelog stereospecificity, catalyzing the reduction of 2-hydroxyacetophenone exclusively to (S)-1-phenyl-1,2-ethanediol with absolute stereochemical selectivity [1]. This is in direct contrast to other known carbonyl reductases that follow the Prelog rule, which would typically yield the (R)-enantiomer from the same substrate [2]. The absolute stereochemical control means no (R)-enantiomer is produced, a critical differentiator for producing enantiopure material [1].

Enzyme Specificity Stereochemistry Carbonyl Reductase

Biocatalytic Optimization for Optical Purity

Using Candida parapsilosis SYB-1 for asymmetric conversion of the racemic mixture, the optical purity of the resulting (S)-1-phenyl-1,2-ethanediol was improved from an initial 91% ee to 99% ee by optimizing reaction conditions (pH 6.5, 33°C, 48 h) [1]. This quantifiable improvement demonstrates that the (S)-enantiomer can be produced at a purity level meeting stringent pharmaceutical standards, a benchmark that the racemic starting material cannot meet [1]. The yield was also high at 88% [1].

Biocatalysis Process Optimization Optical Purity

High Substrate Bioprocess for Enantiopure Product

A kinetic and thermodynamic study of the stereoinversion process for producing (S)-1-phenyl-1,2-ethanediol revealed that substrate inhibition was a key bottleneck [1]. By applying extractive biocatalytic methods, the substrate (PED) concentration was successfully increased from 15 g/L to 50 g/L while still achieving a high optical purity of 91.6% and a yield of 82.5% [1]. This direct comparison demonstrates a process that overcomes a major industrial limitation, enabling more productive and cost-efficient manufacturing of the (S)-enantiomer at commercially relevant scales [1].

Bioprocess Engineering Kinetic Modeling Substrate Inhibition

One-Pot Synthesis for Enantiopure (S)-Diol

A one-pot method using Candida parapsilosis ATCC 7330 for the asymmetric reduction of aromatic α-oxoaldehydes produces (S)-1-phenyl-1,2-ethanediol with >99% ee and yields up to 70% [1]. This performance is contrasted with the enantioselective hydrolysis of racemic epoxides using epoxide hydrolases, a common alternative method, which yields the (R)-diol with only 97% ee and a maximum 50% yield [1]. The one-pot method demonstrates superior enantioselectivity and a higher theoretical yield for the (S)-enantiomer compared to the resolution-based approach for the (R)-enantiomer [1].

Biocatalysis One-Pot Synthesis Enantioselectivity

Applications of (S)-(+)-1-Phenyl-1,2-ethanediol


Asymmetric Synthesis of Chiral Drug Intermediates

The absolute stereoselectivity of enzymes like SCRII [1] ensures the production of (S)-1-phenyl-1,2-ethanediol with >99% ee, making it an ideal, high-purity chiral building block for the synthesis of enantiopure 2-amino-1-phenylethanols . These amino alcohols are critical intermediates in the development of pharmaceuticals, including beta-blockers and anti-inflammatory agents. The use of racemic material would lead to diastereomeric mixtures, complicating purification and reducing drug efficacy.

Liquid Crystals & Chiral Biphosphine Synthesis

As an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines [2], the high optical purity (>99% ee) achievable through optimized deracemization and stereoinversion processes [3] is essential. Even minor enantiomeric impurities in these materials can disrupt the ordered molecular alignment required for liquid crystal displays or alter the enantioselectivity of chiral catalysts.

Chiral Initiator for Stereoselective Polymerization

Enantiomerically pure (S)-1-phenyl-1,2-ethanediol has established utility as a chiral initiator in stereoselective polymerizations to produce chiral biphosphones [4]. The high purity (>99% ee) achieved through scalable bioprocesses [5] ensures the production of polymers with well-defined and consistent stereochemistry, which is crucial for their performance in applications ranging from asymmetric catalysis to advanced materials.

Scalable Biocatalytic Production of Enantiopure Synthons

For industrial procurement, the availability of scalable bioprocesses is paramount. The extractive biocatalysis method, which increased substrate concentration from 15 g/L to 50 g/L while maintaining high yield and purity [6], demonstrates a viable route for large-scale production. This directly supports the compound's use as a reliable, high-volume intermediate for fine chemicals and pharmaceuticals, mitigating supply chain risk and cost concerns.

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